molecular formula C4H7BrO2 B138604 1-bromoethyl Acetate CAS No. 40258-78-4

1-bromoethyl Acetate

Cat. No.: B138604
CAS No.: 40258-78-4
M. Wt: 167 g/mol
InChI Key: IIASCQBFNHWZBE-UHFFFAOYSA-N
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Description

1-Bromoethyl Acetate: is an organic compound with the molecular formula C4H7BrO2 . It is a colorless to yellowish liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoethyl Acetate can be synthesized through the reaction of vinyl acetate with hydrogen bromide. This method avoids the use of acetaldehyde, acetyl bromide, and heavy metal catalysts like zinc chloride, making it more environmentally friendly . The reaction is typically carried out at low temperatures (0 to 10°C) in the presence of an organic acid solvent such as acetic acid .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of hydrogen bromide in the ratio of 1 to 3 equivalents per equivalent of vinyl acetate is common .

Chemical Reactions Analysis

Types of Reactions: 1-Bromoethyl Acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide ions, alkoxide ions, and amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acetic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, and ammonia are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used.

    Hydrolysis: Acidic or basic conditions with water are employed.

Major Products:

    Nucleophilic Substitution: Products include substituted acetates and corresponding nucleophiles.

    Elimination Reactions: Alkenes are the primary products.

    Hydrolysis: Acetic acid and ethanol are formed.

Scientific Research Applications

1-Bromoethyl Acetate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromoethyl Acetate involves its reactivity as an alkylating agent. It can react with nucleophiles in biological systems, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is primarily due to the presence of the bromine atom, which is a good leaving group, facilitating nucleophilic substitution reactions .

Comparison with Similar Compounds

    1-Bromoethyl Benzene: Similar in structure but with a benzene ring instead of an acetate group.

    1-Bromoethyl Propionate: Similar but with a propionate group instead of an acetate group.

    1-Bromoethyl Butyrate: Similar but with a butyrate group instead of an acetate group.

Uniqueness: 1-Bromoethyl Acetate is unique due to its specific reactivity and applications in organic synthesis and biochemistry. Its ability to act as an intermediate in the synthesis of various pharmaceuticals and agrochemicals sets it apart from other similar compounds .

Properties

IUPAC Name

1-bromoethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO2/c1-3(5)7-4(2)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIASCQBFNHWZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10456514
Record name 1-bromoethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40258-78-4
Record name Ethanol, 1-bromo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40258-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromoethyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10456514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient method to synthesize 1-bromoethyl acetate?

A: Research indicates that reacting hydrogen bromide with vinyl acetate is an effective method for synthesizing this compound. [] The optimal conditions involve a 1.2:1 molar ratio of hydrogen bromide to vinyl acetate at a temperature between 0-10°C for one hour. Dichloromethane proves to be the most effective extractant for this reaction. []

Q2: How pure is the this compound produced using this method?

A: HPLC analysis of the synthesized compound reveals a purity of 99.7%, confirming the effectiveness of this synthesis method. [] The product was also characterized using IR and MS spectroscopy. []

Q3: Beyond its use as a reagent, does this compound have any direct pharmaceutical applications?

A: While not a pharmaceutical itself, this compound acts as a crucial intermediate in synthesizing various pharmaceutical compounds. For example, it reacts with diclofenac sodium in the presence of a basic catalyst to produce diclofenac acid ester (2-[(2,6-dichlorophenyl)amino] benzeneacetic acid 1-(acetoxy) ethyl ester). [] This ester serves as a non-steroidal anti-inflammatory drug (NSAID) and is formulated as a fat emulsion injection for intravenous administration. [, ]

Q4: Are there other pharmaceutical applications for this compound?

A: Research shows this compound is also used in synthesizing Flurbiprofen axetil. [] This synthesis involves reacting 2-fluoro-alpha-methyl(1,1'-diphenyl)-4-acetic acid with this compound in a suitable solvent, like N, N-dimethylformamide or potassium carbonate. [] This method addresses issues with existing purification techniques, offering a cost-effective approach with simple procedures and superior product quality. []

Q5: Has the equilibrium of this compound with other compounds been studied?

A: Yes, research has investigated the equilibrium between acetaldehyde, acetyl halides, and their corresponding 1-haloethyl acetates (including this compound) within a gas chromatograph injector. [] This research likely provides insights into the compound's stability and potential decomposition pathways at elevated temperatures.

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